molecular formula C30H29NO B5056008 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline

2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5056008
M. Wt: 419.6 g/mol
InChI Key: NXVBZPZXEIDDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the family of tetrahydroquinolines. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory and analgesic effects, which can help to reduce pain and inflammation in the body. Additionally, it has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the investigation of its potential applications in material science, such as in the development of new polymers or materials with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline involves the condensation of 1-naphthylacetyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline-3-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then subjected to a catalytic hydrogenation reaction to obtain the final compound.

Scientific Research Applications

2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-naphthalen-1-yl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO/c1-29(2)21-30(3,24-15-5-4-6-16-24)26-18-9-10-19-27(26)31(29)28(32)20-23-14-11-13-22-12-7-8-17-25(22)23/h4-19H,20-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVBZPZXEIDDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43)(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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